4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide
Description
Properties
IUPAC Name |
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2S/c20-17-6-8-18(9-7-17)21-19(23)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZFBMAWIKHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can increase the levels of acetylcholine, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
- 4-(4-Fluorophenyl)piperidine derivatives (): These compounds lack the benzyl and carbothioamide groups. For example, 4-(4-fluorophenyl)piperidine exhibits reduced steric bulk and lipophilicity compared to the target compound.
N-(Adamantan-1-yl)piperidine-1-carbothioamide derivatives ():
Replacing the benzyl group with adamantane introduces significant rigidity and lipophilicity. Adamantane’s bulky structure may hinder membrane permeability but enhance binding to hydrophobic pockets in biological targets. The nitro or bromo substituents on the benzyl moiety in these derivatives also differ electronically from the fluorine in the target compound .
Functional Group Modifications: Thioamide vs. Carboxamide
- 4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (): This compound replaces the thioamide with a carboxamide (C=O) and incorporates a ureido linker.
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide ():
The sulfonyl and benzothiazolyl groups introduce strong electron-withdrawing effects, contrasting with the electron-neutral thioamide in the target compound. This modification likely alters reactivity and target selectivity, particularly in enzyme inhibition contexts .
Aryl Group Modifications
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide ():
A fentanyl analog with a phenethyl group and butyramide chain. The fluorophenyl group is retained, but the absence of the benzyl and thioamide groups shifts pharmacological activity toward opioid receptor binding. The butyramide chain’s flexibility may enhance conformational adaptability compared to the rigid piperidine-thioamide structure .- Isostructural Thiazole-Triazole Derivatives (): These heterocyclic compounds exhibit planar conformations due to fused thiazole-triazole rings, contrasting with the non-planar piperidine ring in the target compound. The fluorophenyl group’s perpendicular orientation in these derivatives may reduce stacking interactions compared to the coplanar arrangement in 4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide .
Structural and Pharmacological Implications
| Property | This compound | N-(Adamantan-1-yl)piperidine-1-carbothioamide Derivatives | 4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
|---|---|---|---|
| Lipophilicity | High (benzyl, fluorophenyl) | Very high (adamantane) | Moderate (dimethoxybenzyl, carboxamide) |
| Hydrogen-Bonding Capacity | Moderate (C=S) | Moderate (C=S) | High (C=O, ureido) |
| Metabolic Stability | Enhanced (fluorine) | Variable (depends on substituents) | Reduced (carboxamide susceptibility to hydrolysis) |
| Synthetic Complexity | Moderate | High (adamantane functionalization) | High (ureido linker, multiple steps) |
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis (analogous to ) involves condensation of isothiocyanate with piperidine, followed by benzylation. Yields are typically higher than adamantane-derived analogs due to fewer steric constraints .
- Crystallographic Behavior : Unlike the isostructural thiazole-triazole derivatives (), the target compound’s piperidine ring adopts a chair conformation, with the benzyl and fluorophenyl groups occupying equatorial positions to minimize steric strain .
Biological Activity
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20FN3S
- Molecular Weight : 335.43 g/mol
This compound features a piperidine ring substituted with both a benzyl group and a 4-fluorophenyl group, along with a carbothioamide functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to inhibit bacterial growth effectively. The presence of the fluorine atom in the 4-fluorophenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation involved the assessment of its effects on cancer cell lines, where it demonstrated cytotoxic effects against several types of cancer cells. The mechanism of action is thought to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Tyrosinase Inhibition : Similar compounds have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can lead to reduced pigmentation and has therapeutic implications for hyperpigmentation disorders .
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle progression.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a recent study, this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity without significant cytotoxicity to normal cells.
Q & A
Basic: What established synthetic routes are available for 4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide?
Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine core. Key steps include:
- Step 1: Alkylation of piperidine with 4-fluorophenyl isocyanate to form the N-substituted intermediate.
- Step 2: Introduction of the benzyl group via nucleophilic substitution or reductive amination.
- Step 3: Carbothioamide formation using thiophosgene or Lawesson’s reagent .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Fluorophenyl isocyanate, DCM, 0°C | 75 | 92% |
| 2 | Benzyl bromide, K₂CO₃, DMF, 80°C | 68 | 88% |
| 3 | Lawesson’s reagent, THF, reflux | 52 | 85% |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Catalysis: Use of DBU (1,8-diazabicycloundec-7-ene) to accelerate carbothioamide formation .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during thiocarbonylation .
Factorial Design Example (Based on ):
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Solvent | DCM, THF, DMF | DMF |
| Temp. | 25°C, 50°C, 80°C | 80°C (alkylation) |
| Catalyst | None, DBU, Et₃N | DBU (1.5 eq.) |
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–7.4 ppm for fluorophenyl), piperidine methylenes (δ 2.5–3.5 ppm), and thiocarbonyl (C=S, δ 190–210 ppm in ¹³C) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 342.4 (calculated for C₁₉H₂₀FN₂S) .
- IR Spectroscopy: Stretching vibrations for C=S (1050–1250 cm⁻¹) and N-H (3300 cm⁻¹) .
Advanced: How can discrepancies in spectroscopic data be resolved?
Answer:
- Dynamic NMR: Resolves conformational equilibria in the piperidine ring (e.g., chair vs. boat) .
- 2D NMR (COSY, HSQC): Assigns overlapping signals in crowded aromatic regions .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify assignments .
Basic: What in vitro assays are used to screen its biological activity?
Answer:
- Enzyme Inhibition: IC₅₀ determination against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
- Receptor Binding: Radioligand displacement assays (e.g., σ-receptors) .
Example Data Table:
| Target | Assay Type | IC₅₀ (µM) |
|---|---|---|
| EGFR | Fluorescence | 0.45 |
| σ-Receptor | Radioligand | 1.2 |
Advanced: How to address contradictory results in enzyme inhibition studies?
Answer:
- Assay Validation: Ensure compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Co-Crystallography: Resolve binding modes to confirm target engagement .
Basic: Which computational models predict its target interactions?
Answer:
- Molecular Docking (AutoDock Vina): Predicts binding poses in kinase ATP pockets .
- Pharmacophore Modeling: Identifies critical interactions (e.g., hydrogen bonds with 4-fluorophenyl) .
Advanced: How to validate computational predictions experimentally?
Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) .
- Molecular Dynamics (MD): Simulates ligand-receptor stability over 100 ns trajectories (AMBER) .
Basic: What are recommended storage conditions?
Answer:
- Temperature: -20°C in airtight containers .
- Light Sensitivity: Store in amber vials to prevent photodegradation .
Advanced: What mechanisms drive its degradation under stress?
Answer:
- Hydrolysis: Thiocarbonyl (C=S) converts to carbonyl (C=O) in acidic/basic conditions .
- Oxidation: Piperidine ring forms N-oxide derivatives under oxidative stress (H₂O₂) .
Analytical Tools: - LC-MS: Identifies degradation products (e.g., m/z 358.4 for N-oxide) .
Advanced: How to apply factorial design to synthesis optimization?
Answer:
A 2³ factorial design evaluates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
